molecular formula C14H10FN3 B12572570 N'-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide CAS No. 184903-76-2

N'-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide

Katalognummer: B12572570
CAS-Nummer: 184903-76-2
Molekulargewicht: 239.25 g/mol
InChI-Schlüssel: YWTOZMFAZTYJBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide is an organic compound that features a cyanophenyl group and a fluorobenzene moiety linked by a carboximidamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide typically involves the reaction of 4-cyanophenylamine with 3-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Cyanophenyl)glycine: An amino acid derivative with similar structural features.

    N-(4-Cyanophenyl)thiourea: A thiourea derivative with comparable functional groups.

    N,N’-Bis(4-cyanophenyl)piperazine: A piperazine derivative with two cyanophenyl groups .

Uniqueness

N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide is unique due to the presence of both a cyanophenyl group and a fluorobenzene moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

184903-76-2

Molekularformel

C14H10FN3

Molekulargewicht

239.25 g/mol

IUPAC-Name

N'-(4-cyanophenyl)-3-fluorobenzenecarboximidamide

InChI

InChI=1S/C14H10FN3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-8H,(H2,17,18)

InChI-Schlüssel

YWTOZMFAZTYJBF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C(=NC2=CC=C(C=C2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.